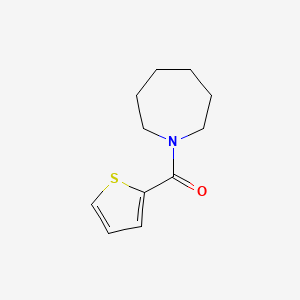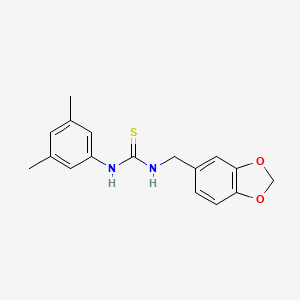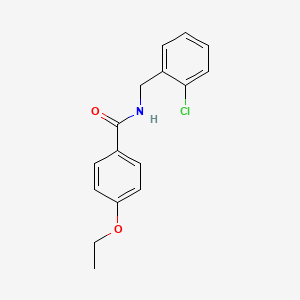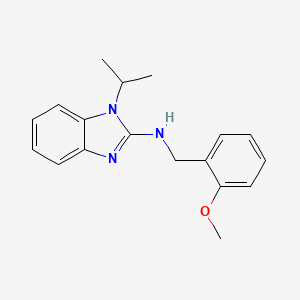
1-(2-thienylcarbonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-thienylcarbonyl)azepane, also known as TCA, is a chemical compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. TCA has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of 1-(2-thienylcarbonyl)azepane involves its interaction with various proteins and enzymes in cells. It inhibits the activity of proteins involved in cell proliferation and survival, leading to cell death. It also disrupts the cell membranes of microorganisms, leading to their death. 1-(2-thienylcarbonyl)azepane inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)azepane has been found to have various biochemical and physiological effects on cells and organisms. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival. It disrupts the cell membranes of microorganisms, leading to their death. It inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
実験室実験の利点と制限
The advantages of using 1-(2-thienylcarbonyl)azepane in lab experiments include its high potency and efficacy against various targets, its ease of synthesis, and its low toxicity. The limitations of using 1-(2-thienylcarbonyl)azepane in lab experiments include its limited solubility in water, its potential to interact with other proteins and enzymes in cells, and its potential to cause side effects in vivo.
将来の方向性
For the scientific research of 1-(2-thienylcarbonyl)azepane include the development of novel derivatives, mechanistic studies, in vivo studies, and formulation studies.
In Vivo
Studies: Researchers can conduct in vivo studies to evaluate the efficacy and safety of 1-(2-thienylcarbonyl)azepane in animal models.
4. Formulation Studies: Researchers can conduct formulation studies to improve the solubility and bioavailability of 1-(2-thienylcarbonyl)azepane for its potential use in drug development.
Conclusion:
In conclusion, 1-(2-thienylcarbonyl)azepane is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of 1-(2-thienylcarbonyl)azepane involves a simple reaction between 2-thiophenecarboxylic acid and 1,6-diaminohexane.
合成法
The synthesis of 1-(2-thienylcarbonyl)azepane involves the reaction of 2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction yields 1-(2-thienylcarbonyl)azepane as a white crystalline solid, which can be further purified through recrystallization.
科学的研究の応用
1-(2-thienylcarbonyl)azepane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival.
2. Antimicrobial Activity: 1-(2-thienylcarbonyl)azepane has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells.
特性
IUPAC Name |
azepan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYNWWJENOUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5733658.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)


![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)


![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)